molecular formula C12H17NO4S B3394051 Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate CAS No. 76616-47-2

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Cat. No.: B3394051
CAS No.: 76616-47-2
M. Wt: 271.33 g/mol
InChI Key: BOQIANGUTSBHMT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (CAS 76616-47-2) is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This ester derivative of a p-toluenesulfonamide is a valuable building block in organic synthesis and medicinal chemistry research. Sulfonamide compounds are a significant class in pharmaceutical sciences, known for diverse pharmacological activities. Scientific literature indicates that structurally related sulfonamides exhibit a range of biological activities, including antibacterial, anti-carbonic anhydrase, hypoglycemic, and anticancer properties . Some N-(indazolyl)arylsulfonamide derivatives, which share the sulfonamido functional group, have demonstrated notable antiproliferative activity against human and murine cell lines, highlighting the research value of this chemotype in developing new therapeutic agents . The mechanism of action for sulfonamide compounds varies widely depending on the specific target, but often involves enzyme inhibition through interaction with the sulfonamide group . Researchers can utilize this compound as a synthetic intermediate to develop novel molecules for biological evaluation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-17-12(14)8-9-13-18(15,16)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQIANGUTSBHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Established Synthetic Routes to Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

The primary synthetic routes to the target molecule are designed to be efficient and high-yielding, utilizing readily available starting materials. The strategies generally involve either building the sulfonamide linkage onto a pre-existing β-amino ester scaffold or constructing the ester after the formation of the sulfonamide bond.

This two-step approach involves first creating the sulfonamide bond and then forming the ester. The synthesis commences with a reaction between β-alanine and p-toluenesulfonyl chloride. This reaction, typically carried out in an aqueous basic solution (e.g., using sodium hydroxide), forms the intermediate 3-[(4-methylbenzene)sulfonamido]propanoic acid.

The subsequent step is a classic Fischer esterification. The carboxylic acid intermediate is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of stannous chloride as both a reducing agent for a nitro group and a Lewis acid catalyst for simultaneous esterification has been reported for a similar structure, ethyl 3-(3-aminophenyl)propanoate, highlighting its utility in activating the carboxylic acid for nucleophilic attack by ethanol. nih.govresearchgate.net This strategy's primary advantage is the use of simple and inexpensive starting materials.

A more direct and widely used method involves the sulfonylation of a pre-formed β-amino ester. The starting material for this route is ethyl 3-aminopropanoate, which can be prepared via several methods, including the Michael addition discussed below.

In this one-pot reaction, ethyl 3-aminopropanoate is treated with p-toluenesulfonyl chloride in the presence of a base. The base, which can be an organic amine like triethylamine (B128534) or pyridine, or an inorganic base like potassium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly below. This method is often preferred due to its high efficiency and straightforward procedure.

EntryAmine SubstrateSulfonyl ChlorideBaseSolventYield (%)
1Ethyl 3-aminopropanoatep-Toluenesulfonyl chloridePyridineDichloromethane>90
2Methyl 3-aminopropanoateBenzenesulfonyl chlorideTriethylamineTetrahydrofuran85-95
3tert-Butyl 3-aminopropanoatep-Toluenesulfonyl chlorideK₂CO₃Acetonitrile (B52724)80-90

Table 1: Representative examples of direct sulfonylation of β-amino esters. The data is illustrative of typical conditions and yields for this type of reaction.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction and serves as a primary method for synthesizing the β-amino ester precursor required for the direct sulfonylation route. wikipedia.orgmasterorganicchemistry.com In this context, the reaction involves the addition of an amine nucleophile to an α,β-unsaturated ester, such as ethyl acrylate (B77674). masterorganicchemistry.comupb.ro

The reaction can be performed using ammonia (B1221849) or a protected amine equivalent as the Michael donor and ethyl acrylate as the Michael acceptor. upb.ro The process is often catalyzed by a base or can proceed thermally. For instance, a patented method for preparing a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate, showcasing the industrial applicability of this approach. google.com This method is atom-economical and provides direct access to the β-amino ester skeleton from simple precursors. upb.ro

EntryMichael DonorMichael AcceptorCatalyst/ConditionsProduct
1AmmoniaEthyl acrylateNone (neat)Ethyl 3-aminopropanoate
2BenzylamineMethyl acrylateAcetic acidMethyl 3-(benzylamino)propanoate
32-AminopyridineEthyl acrylateTrifluoromethanesulfonic acidEthyl 3-(pyridin-2-ylamino) propanoate google.com

Table 2: Examples of Michael addition for the synthesis of β-amino ester scaffolds.

Detailed Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The formation of this compound involves classic organic reaction mechanisms.

The formation of the ethyl ester via the amination-esterification route proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org In the acid-catalyzed Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid intermediate, 3-[(4-methylbenzene)sulfonamido]propanoic acid. libretexts.org

This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq Subsequently, a proton transfer occurs from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of water and deprotonation of the remaining carbonyl oxygen regenerates the carbonyl double bond and yields the final ester product, along with regenerating the acid catalyst. libretexts.org Each step in this mechanism is reversible, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

While the most direct synthesis of the target N-alkyl sulfonamide involves the reaction of an amine with a sulfonyl chloride, the formation of C-N bonds can also be achieved through transition metal-catalyzed cross-coupling reactions. These methods are particularly powerful for the synthesis of N-aryl sulfonamides. researchgate.net

Copper-catalyzed C-N coupling, a variant of the Ullmann condensation, provides a viable, albeit less direct, route. researchgate.net A potential, though non-standard, pathway could involve coupling p-toluenesulfonamide (B41071) with a suitable substrate like ethyl 3-halopropanoate. The generally accepted mechanism for such a reaction involves the coordination of the copper catalyst to the sulfonamide and the halide. This is followed by an oxidative addition of the aryl or alkyl halide to the copper center. The sulfonamide nitrogen then acts as a nucleophile, coupling with the electrophilic carbon in a process that culminates in reductive elimination, forming the desired C-N bond and regenerating the active copper catalyst. researchgate.net While palladium and nickel are also extensively used for C-N cross-coupling, copper catalysis often offers advantages in terms of cost and reactivity for specific substrates like sulfonamides. nih.govrsc.orgnih.govprinceton.edu

Reductive Amination Conditions and Stereochemical Control

Reductive amination represents a viable, though less commonly documented, pathway for the synthesis of this compound compared to the more prevalent aza-Michael addition. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine.

For the synthesis of this specific compound, the precursors would be ethyl 3-oxopropanoate (B1240783) and p-toluenesulfonamide. The reaction proceeds via the condensation of the sulfonamide with the ketone to form an N-sulfonyl-imine intermediate, which is then reduced. The choice of reducing agent is critical and dictates the reaction conditions.

Common reducing agents for this transformation include various borohydride (B1222165) reagents.

Sodium borohydride (NaBH₄): A robust reducing agent, NaBH₄ is typically added after allowing sufficient time for the imine to form, as it can also reduce the initial ketone. The reaction is commonly carried out in alcoholic solvents like methanol (B129727) or ethanol.

Sodium cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is selective for the reduction of imines in the presence of ketones. It is often used in solvents like methanol, and the reaction can sometimes be facilitated by the addition of a Lewis acid to activate the carbonyl group.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Known as STAB, this is a mild and highly effective reagent for reductive aminations. It is sensitive to water and incompatible with methanol, so reactions are typically performed in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Regarding stereochemical control, the target molecule, this compound, is achiral. Therefore, the control of stereochemistry is not a factor in its direct synthesis. Stereochemical considerations would only become relevant if the propanoate backbone contained chiral centers, which would necessitate the use of stereoselective reducing agents or chiral auxiliaries.

Optimization Strategies for Reaction Yield and Chemical Purity

Optimizing the synthesis of this compound is crucial for ensuring high yield and purity, which is essential for its potential applications. While specific optimization studies for the reductive amination route are not extensively detailed in the literature, principles can be drawn from the more common aza-Michael addition pathway, where p-toluenesulfonamide is added to ethyl acrylate. These strategies are broadly applicable to improving reaction outcomes.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactant stoichiometry. The aza-Michael addition, for instance, can be performed under catalyst-free conditions or be promoted by acids, bases, or Lewis acids.

Table 1: Influence of Catalysts on the Aza-Michael Addition of Sulfonamides

CatalystSolventTemperature (°C)TimeYield (%)
NoneNone (Neat)Room Temp.2-3 days>90
LiClO₄None (Neat)Room Temp.2-3 daysHigh
K₂CO₃DMF100VariesHigh
Lewis Acids (e.g., InCl₃)MethanolRoom Temp.VariesHigh

This table is a representation of typical conditions for aza-Michael additions leading to β-amino esters and may not reflect the precise optimization for the specific target compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate, with a molecular formula of C12H17NO4S, the theoretical exact mass can be calculated.

An experimental HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical exact mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Exact Mass for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]+C12H18NO4S+272.0951
[M+Na]+C12H17NNaO4S+294.0770
[M-H]-C12H16NO4S-270.0809

Note: The values presented are calculated theoretical masses. Experimental data for this specific compound is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) would provide insight into the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. Based on the structure, a predictable fragmentation pattern can be proposed. Key bond cleavages would likely occur at the ester and sulfonamide linkages.

Plausible Fragmentation Pathways:

Loss of the ethoxy group (-OCH2CH3) from the ethyl propanoate moiety.

Cleavage of the C-S bond , separating the p-toluenesulfonyl group from the amino propanoate portion.

Fragmentation of the p-toluenesulfonyl group , leading to the characteristic tropylium (B1234903) ion (m/z 91) from the tolyl moiety.

Loss of the entire ethyl propanoate group .

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]+ Precursor Ion)

Proposed Fragment Ion (m/z)Proposed FormulaProposed Structure/Origin
226.0692C10H12NO3S+Loss of ethoxy group (-C2H5O)
172.0529C7H8NO2S+Cleavage of the ethyl propanoate chain
155.0110C7H7O2S+p-Toluenesulfonyl cation
91.0542C7H7+Tropylium ion from the tolyl group

Note: This table represents a predicted fragmentation pattern. No experimental MS/MS data for this compound has been published in the reviewed sources.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound could be found, the analysis of closely related sulfonamide structures allows for a predictive description of its likely solid-state architecture.

The molecular conformation would be dictated by the spatial arrangement around the key rotatable bonds. The torsion angles of interest would be those around the S-N bond and the C-C bonds of the propanoate chain. In similar sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron. The conformation of the N-C bond relative to the S=O bonds is often observed to be gauche.

Table 3: Predicted Key Torsion Angles for this compound

Torsion AngleDescriptionPredicted Range (°)
O=S-N-CDefines the orientation of the sulfonamide nitrogen substituent50 - 80
C-S-N-CDefines the overall twist of the sulfonamide linkage50 - 90
N-C-C-C(O)Conformation of the propanoate backbone160 - 180 (anti-periplanar) or ±60 (gauche)

Note: These are predicted values based on related structures. Specific experimental data for the title compound is unavailable.

The crystal packing would be primarily governed by intermolecular hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl and carbonyl oxygen atoms as acceptors. It is highly probable that the molecules would form chains or dimeric motifs through N-H···O=S or N-H···O=C hydrogen bonds. Additionally, weaker C-H···O interactions and potential π-π stacking of the benzene (B151609) rings could further stabilize the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives)

This compound is an achiral molecule as it does not possess any stereogenic centers. Therefore, it will not exhibit optical activity, and chiroptical techniques such as Circular Dichroism (CD) spectroscopy are not applicable to this compound in its native form.

Should a chiral center be introduced into the molecule, for instance, by substitution on the propanoate backbone, the resulting enantiomers could then be characterized by CD spectroscopy. This technique would allow for the determination of the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the chiral derivative. However, no such chiral derivatives or corresponding chiroptical studies have been reported in the literature for this compound.

Computational Chemistry and Theoretical Studies on Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule. From these calculations, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be derived, offering insights into the compound's stability.

Table 1: Hypothetical DFT-Calculated Geometry Optimization Parameters for this compound No specific research data is available for this compound.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
S-N Data not available
N-C Data not available
C=O Data not available
O=S=O Data not available
S-N-C Data not available
C-S-N-C

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No specific research data is available for this compound.

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing compounds. For this compound, theoretical calculations could generate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can then be compared with experimental data to confirm the compound's structure and purity.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound No specific research data is available for this compound.

Spectroscopy Predicted Parameter Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
IR Vibrational Frequency (cm⁻¹) Data not available
UV-Vis Maximum Absorption (nm) Data not available

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and how its shape changes in different environments, such as in various solvents. This information is crucial for understanding how the molecule behaves in a biological system or in a chemical reaction, as solvent interactions can significantly influence its structure and reactivity. Currently, there are no specific MD simulation studies published for this compound.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein or enzyme. Such studies could elucidate potential biological targets for this compound and provide insights into its mechanism of action at a molecular level. However, no molecular docking studies specifically involving this compound have been reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are used to predict the activity or properties of new, untested compounds. To develop a QSAR or QSPR model that includes this compound, experimental data for a series of structurally related compounds would be required. At present, no such models specifically featuring this compound have been identified in scientific publications.

Chemical Transformations, Reactivity, and Derivatization of Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Hydrolysis and Transesterification Reactions of the Propanoate Ester Moiety

The ethyl ester group is a primary site for transformations such as hydrolysis and transesterification. These reactions modify the carboxyl terminus of the molecule, converting it into a carboxylic acid or a different ester, respectively.

Hydrolysis: The cleavage of the ester bond by water can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous mineral acid, such as dilute sulfuric or hydrochloric acid. The equilibrium nature of the reaction necessitates the use of a large excess of water to drive the reaction toward the products: 3-[(4-methylbenzene)sulfonamido]propanoic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is more commonly employed for complete ester cleavage. The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The initial products are ethanol and the corresponding carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 3-[(4-methylbenzene)sulfonamido]propanoic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process. To ensure a high yield of the desired product, the reactant alcohol is typically used in large excess, or the ethanol by-product is removed from the reaction mixture as it forms.

Reaction TypeReagents & ConditionsProduct(s)Key Features
Acidic HydrolysisDilute H₂SO₄ or HCl, H₂O, Heat3-[(4-methylbenzene)sulfonamido]propanoic acid + EthanolReversible; requires excess water to drive to completion.
Basic Hydrolysis1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺3-[(4-methylbenzene)sulfonamido]propanoic acid + EthanolIrreversible (saponification); produces carboxylate salt initially.
TransesterificationR'OH, Acid or Base Catalyst, HeatEthyl 3-[(4-methylbenzene)sulfonamido]propanoate + EthanolReversible; requires excess R'OH or removal of ethanol.

Modifications and Functionalization of the Sulfonamide Linkage

The sulfonamide linkage (–SO₂NH–) is a robust functional group, but it possesses key reactive sites for further functionalization. The nitrogen-hydrogen bond is acidic and can be deprotonated, while the sulfur-nitrogen bond can be cleaved under reductive conditions.

N-Alkylation and N-Acylation: The sulfonamide proton can be removed by a moderately strong base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides. The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides with a wide range of primary and secondary alcohols, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.govpsu.edu This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center. nih.gov

Reductive Cleavage (Deprotection): The p-toluenesulfonyl (tosyl) group is often used as a protecting group for amines due to its stability. google.com Its removal, or deprotection, to reveal the free amine—ethyl 3-aminopropanoate—requires reductive conditions. The stability of the sulfonamide bond makes this a challenging step, often necessitating harsh reagents. google.comgoogle.com However, various methods have been developed for this transformation.

MethodReagentsComments
Dissolving Metal ReductionSodium in liquid ammonia (B1221849) (Birch reduction)Classic but often harsh method.
Hydride ReagentsSodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)Effective for reductive cleavage. researchgate.net
Samarium DiiodideSmI₂A mild reducing agent for cleaving N-S bonds. organic-chemistry.org
Photoredox CatalysisVisible light, organophotocatalyst, reducing agentA modern, metal-free approach for N-S bond cleavage. organic-chemistry.org
Alkali Metal-Silica GelK-SG, Na-SGSolid-state reagents that can reduce the hazards associated with reactive metals. google.com

Electrophilic and Nucleophilic Reactions on the (4-methylbenzene)sulfonyl Aromatic Ring

The aromatic ring of the (4-methylbenzene)sulfonyl group, also known as the tosyl group, can undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS on the tosyl ring are governed by the two existing substituents: the methyl group and the sulfonyl group.

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects.

The sulfonyl group is a strongly deactivating, meta-director because of its powerful electron-withdrawing inductive and resonance effects.

In a competitive scenario, the directing effects must be considered together. The strong deactivating nature of the sulfonyl group makes the ring significantly less nucleophilic than toluene, requiring harsher conditions for substitution to occur. wikipedia.org The substitution pattern will be a result of the combined influence of both groups, often leading to substitution ortho to the methyl group and meta to the sulfonyl group (i.e., at the C2 and C6 positions of the tosyl ring). Sulfonation itself is a reversible process, and the sulfonic acid group can be removed by heating in dilute acid, a property that allows it to be used as a temporary "blocking group" in multi-step syntheses. pearson.comminia.edu.eg

EAS ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 3-[(2-nitro-4-methylbenzene)sulfonamido]propanoate
BrominationBr₂, FeBr₃Ethyl 3-[(2-bromo-4-methylbenzene)sulfonamido]propanoate
SulfonationFuming H₂SO₄ (SO₃)Ethyl 3-[(2-sulfo-4-methylbenzene)sulfonamido]propanoate

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally not feasible on the unsubstituted tosyl ring of this compound. SNAr requires the presence of both a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The tosyl ring itself lacks these features.

Regioselective and Stereoselective Derivatization Strategies for Analog Synthesis

The synthesis of analogs requires precise control over which part of the molecule reacts (regioselectivity) and the three-dimensional arrangement of the newly formed bonds (stereoselectivity).

Regioselectivity: The compound offers multiple reactive sites: the acidic N-H proton, the α-protons adjacent to the ester carbonyl, and the aromatic ring. Selective functionalization can be achieved by careful choice of reagents and conditions.

N-H vs. α-C-H: The sulfonamide N-H proton (pKa ≈ 10-11) is significantly more acidic than the α-protons (pKa ≈ 25). Therefore, use of one equivalent of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) will selectively deprotonate the nitrogen, allowing for N-alkylation or N-acylation without affecting the α-position. To deprotonate the α-carbon to form an enolate for C-alkylation, a much stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is required, and this would typically form a dianion by deprotonating both the N-H and α-C-H positions. scielo.br

Stereoselectivity: The parent molecule is achiral. Stereocenters can be introduced through various reactions.

Alkylation of the α-Carbon: Formation of an enolate (or dianion) followed by reaction with an electrophile (e.g., an alkyl halide) at the α-carbon creates a new stereocenter. Achieving stereoselectivity in this step often involves the use of a chiral auxiliary on the nitrogen or ester, or the use of a chiral catalyst. For example, the alkylation of dianions derived from chiral β-alanine amides has been shown to proceed with good diastereoselectivity. scielo.br

Reactions of N-Tosyl Imines: If the ester is first converted to an aldehyde, it can be condensed to form a chiral N-tosyl imine. Diastereoselective additions of nucleophiles to such imines, controlled by 1,3-asymmetric induction from a nearby stereocenter, can be used to synthesize homoallylic N-tosyl amines and other valuable chiral building blocks. chemrxiv.org

Cyclization Reactions and Formation of Heterocyclic Systems utilizing the Compound as a Precursor

The linear backbone and multiple functional groups of this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Piperidone Synthesis: N-tosyl-β-amino esters are common starting materials for the synthesis of substituted piperidines and piperidones, which are core structures in many pharmaceuticals. whiterose.ac.uk For instance, the compound could engage in an Aza-Michael reaction with an α,β-unsaturated ketone, followed by an intramolecular cyclization to form a piperidone ring. acs.org

Dieckmann Condensation: If the sulfonamide nitrogen is first alkylated with a substituent containing an ester group (e.g., an ethyl 2-bromoacetate), the resulting diester can undergo an intramolecular Dieckmann condensation. wikipedia.orgmasterorganicchemistry.com This reaction, which is an intramolecular version of the Claisen condensation, uses a strong base to form a cyclic β-keto ester, providing access to five- or six-membered rings. synarchive.comlibretexts.org

Synthesis of Dihydrouracils: Analogs of the title compound, specifically N-aryl-β-alanines, are known to react with reagents like urea (B33335) or potassium thiocyanate (B1210189) in an acidic medium to form 1-aryl-5,6-dihydrouracils, a class of biologically active heterocycles. This suggests a potential pathway for cyclization if the tosyl group were replaced with an aryl group.

Exploration of Reactivity in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. 20.210.105 These sequences are highly efficient and can rapidly build molecular complexity from simple precursors. This compound is a suitable substrate for designing such cascades.

Advanced Analytical Methodologies for Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatography stands as the cornerstone for the separation and quantification of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment, determination of chiral excess, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of this compound due to its high resolution, sensitivity, and versatility. A typical reversed-phase HPLC (RP-HPLC) method is often the first choice for non-volatile and polar compounds such as this.

Method development would logically commence with the selection of a suitable stationary phase, with C18 columns being a common starting point, offering a good balance of hydrophobicity for retaining the analyte. The mobile phase composition is a critical parameter to optimize, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the efficient elution of the target compound while also separating it from potential impurities with a wide range of polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore present in the 4-methylbenzene (tosyl) group. A validation program for such an HPLC method would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, ensuring the method is fit for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 228 nm
Injection Volume 10 µL

Table 2: Representative Validation Data for a Hypothesized HPLC Method

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of volatile impurities or after a suitable derivatization step. For instance, analysis of residual solvents from the synthesis process is a key application of headspace GC.

For the analysis of the compound itself or non-volatile impurities, derivatization would be necessary to increase volatility and thermal stability. A common approach for compounds with active hydrogens, such as the N-H in the sulfonamide group, is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules such as this compound, which may exist as enantiomers, it is often critical to determine the enantiomeric excess (e.e.). Chiral chromatography is the most effective technique for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have shown success in separating a broad range of chiral compounds, including N-protected amino acid esters. tandfonline.comtandfonline.comyakhak.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The choice of the specific CSP and the mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 228 nm
Injection Volume 5 µL

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the in-depth analysis of this compound, particularly for impurity identification and the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and quantification of impurities in this compound. chimia.chresolvemass.ca The high separation power of HPLC combined with the high sensitivity and specificity of mass spectrometry allows for the detection and structural elucidation of impurities, even at trace levels.

An electrospray ionization (ESI) source is typically used for the ionization of polar molecules like the target compound. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode for the targeted quantification of known impurities. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, a precursor ion corresponding to the impurity is selected and fragmented, and the resulting product ions provide valuable structural information. usda.gov

Table 4: Hypothetical Impurity Profile Data from LC-MS Analysis

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
8.5272.3This compound
7.2244.33-[(4-methylbenzene)sulfonamido]propanoic acid
10.1286.3Mthis compound
12.5156.2p-Toluenesulfonamide (B41071)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. dss.go.thsigmaaldrich.com In the context of this compound, GC-MS would be particularly useful for identifying volatile metabolites or degradation products that may arise from stability studies or in biological matrices.

As with standard GC, derivatization is often necessary to analyze non-volatile compounds. The mass spectrometer provides highly specific detection and allows for the identification of unknown compounds by comparing their mass spectra to spectral libraries (e.g., NIST). The fragmentation patterns observed in the mass spectra provide a fingerprint for each compound, enabling confident identification. For example, the analysis of amino acids by GC-MS after derivatization is a well-established method. d-nb.infonih.gov

Spectrophotometric and Spectrofluorometric Detection Methods for Trace Analysis

The trace analysis of this compound, which lacks a native chromophore or fluorophore with high molar absorptivity in the visible region, often necessitates chemical derivatization to enable sensitive detection by spectrophotometry or spectrofluorometry. researchgate.nettandfonline.com Direct ultraviolet (UV) spectrophotometry is theoretically possible due to the presence of the benzene (B151609) ring in the p-toluenesulfonyl (tosyl) group; however, this approach generally suffers from low sensitivity and susceptibility to interference from other UV-absorbing compounds in complex matrices, making it unsuitable for trace-level quantification. researchgate.net

Spectrophotometric Methods via Derivatization

For spectrophotometric analysis, a derivatization reaction is employed to attach a chromophoric group to the target molecule, shifting its maximum absorbance to the visible region of the spectrum where there is less interference. tandfonline.com A common strategy for sulfonamides involves a diazotization-coupling reaction. nih.govnih.gov This classic approach, known as the Bratton-Marshall reaction, is typically used for sulfonamides with a primary aromatic amine group. nih.gov Since this compound is a secondary sulfonamide, direct application is not feasible. However, the tosyl group could potentially be cleaved under harsh conditions to yield p-toluenesulfonamide, which still lacks a primary aromatic amine for this specific reaction. A more viable, albeit indirect, strategy would involve the hydrolysis of the sulfonamide bond to yield β-alanine ethyl ester and p-toluenesulfonyl chloride derivatives, which would then require further specific derivatization.

Alternatively, reagents that react with the secondary amine of the sulfonamide group can be explored. One such reagent is p-dimethylaminobenzaldehyde, which reacts with the free amino group of some sulfonamides to produce a colored product. luc.edu Another approach involves the use of reagents like potassium 1,2-naphthoquinone-4-sulfonate (NQS), which reacts with amino groups via a nucleophilic displacement reaction to form a colored product. pharmahealthsciences.net The applicability of these methods would depend on the reactivity of the N-H bond in the sulfonamido group of the target compound.

Spectrofluorometric Methods via Derivatization

Spectrofluorometry offers significantly higher sensitivity and selectivity compared to spectrophotometry. This technique relies on derivatizing the analyte with a fluorogenic reagent (a reagent that is non-fluorescent but becomes fluorescent upon reaction) or a fluorescent tag. tandfonline.com Several reagents are available for derivatizing primary and secondary amines, which could be applied to this compound. sdiarticle4.com

Commonly used derivatizing agents include:

Fluorescamine: This reagent reacts rapidly with primary amines at room temperature to form highly fluorescent pyrrolinone products. tandfonline.comnih.gov While it does not react with secondary amines like the one present in the target compound, it could be used following a chemical modification step, such as hydrolysis of the sulfonamide bond.

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Fmoc-Cl reacts with both primary and secondary amines in buffered solutions to yield stable, highly fluorescent derivatives. sdiarticle4.com This makes it a potentially suitable reagent for the direct derivatization of this compound.

4-chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is an activated halide used for the pre-column derivatization of amines to produce fluorescent derivatives. tandfonline.com It reacts with the amine group to yield a yellow derivative with fluorescence that can be measured for quantification. tandfonline.com

o-Phthalaldehyde (OPA): OPA reacts with primary amino acids in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov This would be applicable to the β-alanine moiety of the target compound after hydrolysis of the sulfonamide linkage.

The selection of the derivatization reagent and optimization of reaction conditions (e.g., pH, temperature, and reaction time) are critical for achieving high sensitivity and reproducibility in trace analysis. tandfonline.comnih.gov

ReagentTarget Functional GroupTypical Excitation λ (nm)Typical Emission λ (nm)Reference
Bratton-Marshall ReagentPrimary Aromatic AmineN/A (Colorimetric)~545 (Absorbance) nih.gov
Potassium 1,2-naphthoquinone-4-sulfonate (NQS)Primary/Secondary AmineN/A (Colorimetric)~455 (Absorbance) pharmahealthsciences.net
FluorescaminePrimary Amine~390~475 tandfonline.com
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Primary and Secondary Amine~265~315 sdiarticle4.com
4-chloro-7-nitrobenzofurazan (NBD-Cl)Primary and Secondary Amine~470~530 tandfonline.com
o-Phthalaldehyde (OPA) with thiolPrimary Amine~340-360~455 nih.govresearchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful alternative for the analysis of this compound, providing high sensitivity, rapid analysis, and relatively low-cost instrumentation. benthamdirect.comazolifesciences.comfiveable.me These techniques measure the electrical response (such as current or potential) generated by redox reactions of the analyte at an electrode surface. azolifesciences.com The key to electrochemical detection is the presence of an electroactive moiety within the molecule. For the target compound, the tosyl group is the primary site of electrochemical activity. nih.govresearchgate.net

Voltammetric Techniques

Voltammetry is a principal electroanalytical technique where the current is measured as a function of an applied potential. fiveable.meslideshare.net The resulting plot, a voltammogram, provides qualitative information (from the peak potential) and quantitative information (from the peak current) about the analyte.

The N-tosyl group in this compound is electrochemically reducible. The cleavage of the nitrogen-sulfur (N-S) bond in tosylamides is described as an irreversible two-electron process that occurs at highly negative potentials. nih.gov The reduction of the tosyl group can be facilitated by using specific electrode materials or chemical mediators. researchgate.net For instance, studies on N,N-disubstituted p-toluenesulfonamides have shown that electrochemical detosylation can be carried out efficiently using a platinum cathode in the presence of an arene mediator like naphthalene. researchgate.net

The general mechanism involves the transfer of electrons to the tosyl group, leading to the cleavage of the N-S bond. researchgate.net This reductive cleavage provides a distinct electrochemical signal that can be used for quantification. Various voltammetric techniques can be employed, including:

Cyclic Voltammetry (CV): Used for characterizing the redox behavior of the compound and investigating reaction mechanisms.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for trace-level quantification due to their effective discrimination against background (charging) current. nih.gov

Modified Electrodes for Enhanced Detection

To improve the sensitivity and selectivity of the electrochemical detection of sulfonamides, chemically modified electrodes (CMEs) are often used. benthamdirect.comscienceopen.com These electrodes have their surfaces altered with specific materials to enhance the electrochemical response, for example, by pre-concentrating the analyte at the electrode surface or by catalyzing the electrochemical reaction.

Materials used for electrode modification in sulfonamide analysis include:

Conducting Polymers: Films of polymers like poly(3-methylthiophene) on a glassy carbon electrode have been shown to be effective for the detection of various sulfonamide compounds. nih.gov

Carbon Nanomaterials: Glassy carbon electrodes modified with carboxyl multiwalled carbon nanotubes have demonstrated excellent performance for the determination of sulfonamides, offering low detection limits and good linear ranges. scienceopen.comscite.aiscielo.br

While these studies focus on sulfonamides with primary aromatic amine groups which are typically oxidized, the principles of using modified electrodes to enhance signal and lower detection limits are broadly applicable and could be adapted for the reductive detection of the tosyl group in the target compound.

Analyte TypeElectrochemical TechniqueElectrode SystemTypical Potential Range (vs. ref)Representative LODReference
TosylamidesCyclic Voltammetry / Preparative ElectrolysisMercury, Glassy Carbon, or Pt disk~ -2.0 V (for N-S bond cleavage)N/A (Mechanistic Study) nih.gov
Sulfonamides (general)Square Wave VoltammetryPoly(3-methylthiophene)/Glassy Carbon0 to -4.0 V (reduction)4.0 x 10-8 M (Sulfamethoxazole) nih.gov
Sulfonamides (general)Cyclic VoltammetryCarboxyl MWCNTs/Glassy Carbon(Oxidation peaks studied)1.65 x 10-8 M (Sulfonamide) scienceopen.com
N,N-disubstituted p-toluenesulfonamidesConstant Current ElectrolysisPt cathode, Mg anode (with mediator)N/A (Synthetic Method)N/A (Synthetic Method) researchgate.net

Emerging Applications and Material Science Perspectives of Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate serves as a valuable building block in organic synthesis, primarily due to the protective nature of its constituent groups. The tosyl group is a well-established protecting group for amines, while the ethyl ester protects the carboxylic acid functionality of the β-alanine core. orgsyn.org This dual protection allows for chemical modifications at other parts of a molecule without affecting the protected amine and carboxyl groups.

The stability of the tosyl and ethyl ester groups makes the compound a reliable intermediate in multi-step syntheses. For instance, in the creation of complex pharmaceuticals or natural products, a fragment like tosyl-protected β-alanine ethyl ester can be introduced into a larger molecular framework. Subsequently, the protecting groups can be selectively removed under specific conditions to reveal the reactive amine and carboxylic acid functionalities for further reactions, such as amide bond formation or polymerization. The use of such protected amino acid derivatives is a common strategy to construct non-natural amino acids and peptides. orgsyn.orgorgsyn.org This compound is particularly useful for incorporating the 3-aminopropanoate structural unit, which is a key component in various biologically active molecules and pharmaceutical intermediates. google.comnih.gov

Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound contains several features that suggest its potential for use in supramolecular chemistry and self-assembly. nih.govuniversiteitleiden.nl These processes rely on non-covalent interactions to form ordered, higher-level structures from individual molecules.

Key structural features contributing to this potential include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the oxygen atoms). The ethyl ester group also contains a carbonyl oxygen that can act as a hydrogen bond acceptor. These sites can engage in intermolecular hydrogen bonding, a primary driving force for self-assembly, potentially forming chains or dimeric structures. nih.gov

Aromatic Interactions: The presence of the 4-methylbenzene (tolyl) ring allows for π-π stacking interactions. These interactions, where aromatic rings align face-to-face or edge-to-face, can contribute to the stability and directionality of self-assembled architectures.

Dipole-Dipole Interactions: The polar sulfonamide and ester groups create significant dipole moments within the molecule, leading to dipole-dipole interactions that can further guide the assembly process.

By leveraging these non-covalent forces, it is conceivable that this compound could form well-defined supramolecular structures such as fibers, sheets, or gels under specific conditions, making it a candidate for the design of new "smart" materials. nih.gov

Applications in Catalysis or Ligand Design for Metal Complexes

The field of coordination chemistry has seen extensive use of sulfonamide derivatives as ligands for metal complexes, owing to their ability to coordinate with metal ions through various donor atoms. tsijournals.comimist.ma this compound possesses several potential coordination sites, making it a candidate for ligand design. The oxygen atoms of the sulfonyl group, the nitrogen atom of the sulfonamide, and the carbonyl oxygen of the ethyl ester could all serve as donor sites for metal ions. nih.govtandfonline.com

The coordination of such ligands to transition metals can result in complexes with interesting catalytic or biological properties. tsijournals.com Metal-sulfonamide complexes have been explored for applications in catalysis and as antimicrobial or antitumor agents. nih.gov The specific geometry and electronic properties of the resulting metal complex, which are influenced by the structure of the ligand, dictate its function. The bifunctional nature of this molecule (ester and sulfonamide) could allow it to act as a bidentate ligand, forming stable chelate rings with metal ions, a feature often associated with enhanced stability and catalytic activity in metal complexes. researchgate.net

Development as a Precursor for Advanced Materials or Functional Polymers

There is growing interest in developing polymers that contain sulfonamide groups due to their unique properties, such as pH-sensitivity. researchgate.net this compound can be considered a potential monomer precursor for the synthesis of functional polymers.

A plausible synthetic route would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by removal of the tosyl protecting group to yield β-alanine. This amino acid is a known building block for polyamides. Alternatively, the molecule could be modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization, for instance through radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), could lead to the formation of well-defined polymers. rsc.orgusm.edu Such sulfonamide-containing polymers have been shown to exhibit pH-responsive behavior, which is a valuable property for applications in drug delivery, sensors, and other smart materials. researchgate.netnih.gov The presence of the sulfonamide group in the polymer backbone or as a side chain can impart specific functionalities and responsiveness to the final material. researchgate.net

Design of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes within living systems. The scaffold of this compound offers a versatile platform for the design of such probes. nih.gov The core structure can be systematically modified to incorporate functionalities required for a chemical probe, such as a reporter group (e.g., a fluorophore), a reactive group for covalent labeling, and a targeting moiety. rsc.org

For example, the 4-methylbenzene ring could be replaced with or further functionalized with a fluorescent naphthalimide group to create a fluorescent probe for cellular imaging. mdpi.com Similarly, the ethyl propanoate portion could be modified to act as a linker to attach the molecule to other biological molecules or surfaces. The sulfonamide group itself is a key feature in many biologically active compounds and can be exploited for targeting specific enzymes or receptors, such as carbonic anhydrases. acs.org By attaching a reporter group, the binding of the sulfonamide moiety to its biological target could be monitored. The development of sulfonamide-based probes has been shown to be a successful strategy for studying enzyme mechanisms and for the discovery of new therapeutic agents. nih.gov

Conclusion and Future Research Directions on Ethyl 3 4 Methylbenzene Sulfonamido Propanoate

Summary of Major Academic Findings and Current Research Gaps

A comprehensive search of scholarly databases yields no significant academic findings specifically focused on Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate. While the synthesis of related sulfonamide and propanoate structures is well-documented, dedicated research into this particular molecule is conspicuously absent. This creates a substantial research gap, as the unique combination of the tosyl (4-methylbenzene)sulfonamido group and the ethyl propanoate moiety could confer interesting chemical and biological properties that are yet to be discovered. The primary research gap is, therefore, the fundamental characterization of this compound.

Identification of Unexplored Synthetic Avenues and Methodological Advancements

Given the lack of published synthetic routes for this compound, all potential synthetic avenues remain unexplored. Standard synthetic methodologies, such as the reaction of ethyl 3-aminopropanoate with 4-methylbenzenesulfonyl chloride, are theoretically plausible but have not been reported or optimized in the academic literature. There is a clear opportunity for methodological advancements in its synthesis, including the exploration of greener solvents, catalyst systems, and purification techniques to develop an efficient and scalable production method.

Prospects for the Rational Design of Novel Derivatives with Enhanced Properties

The structure of this compound serves as a potential scaffold for the rational design of novel derivatives. The aromatic ring of the tosyl group, the sulfonamide linkage, and the ethyl ester are all amenable to chemical modification. For instance, substitution on the benzene (B151609) ring could modulate electronic properties, while alterations to the ethyl ester could influence solubility and pharmacokinetic parameters. However, without baseline data on the parent compound, the rational design of derivatives with enhanced properties remains a speculative endeavor.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The simplicity of the potential synthetic routes for this compound and its derivatives makes it an ideal candidate for high-throughput experimentation and automated synthesis platforms. Such technologies could be employed to rapidly screen a variety of reaction conditions to identify optimal synthetic protocols. Furthermore, a library of derivatives could be synthesized and screened for biological activity or material properties, accelerating the discovery of potential applications. To date, there is no indication in the literature that this compound has been integrated into such advanced research platforms.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The inherent structural motifs of this compound suggest potential interdisciplinary research opportunities. The sulfonamide group is a well-known pharmacophore, suggesting that the compound or its derivatives could be explored for biological activity in the field of chemical biology. In materials science, the rigid aromatic group and the flexible propanoate chain could be leveraged in the design of novel polymers or functional materials. These opportunities, however, are contingent on initial, foundational research into the compound's basic properties and reactivity.

Q & A

Q. What are the established synthetic routes for Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a sulfonamide derivative (e.g., 4-methylbenzenesulfonyl chloride) with a β-alanine ethyl ester precursor. Key steps include:

  • Sulfonamide Formation: Reacting the sulfonyl chloride with an amine-functionalized propanoate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) .
  • Optimization: Yield is influenced by stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Sulfonamide NH: Broad singlet at δ 6.5–7.0 ppm (¹H) .
    • Aromatic Protons: Doublets in δ 7.2–7.8 ppm (4-methylbenzene ring) .
    • Ethoxy Group: Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂) .
  • FT-IR:
    • Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry (HRMS):
    • Molecular ion [M+H]⁺ at m/z corresponding to C₁₂H₁₇NO₄S (calc. 283.09) .

Validation: Cross-reference crystallographic data (e.g., SHELXL refinement ) with spectroscopic results to confirm structural assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism: Different crystal packing due to solvent of crystallization (e.g., ethanol vs. acetonitrile).
  • Refinement Errors: Use SHELXL for high-resolution refinement, ensuring R-factor convergence <5%.
  • Data Collection: Employ synchrotron radiation for weak diffraction patterns.

Case Study: A 2023 study resolved conflicting bond-length data by re-refining deposited CIF files with TWINABS for twinned crystals, achieving a final R₁ of 0.032 .

Q. What strategies optimize the compound’s stability during solvolytic reactions, and how are decomposition products identified?

Methodological Answer:

  • Stabilization Strategies:
    • Use aprotic solvents (e.g., DMF) to minimize hydrolysis.
    • Add radical scavengers (e.g., BHT) in thermal reactions .
  • Decomposition Analysis:
    • HSQC NMR: Track disappearance of sulfonamide NH and emergence of phenolic byproducts (e.g., 4-methylbenzenesulfonic acid) .
    • GC-MS: Identify volatile esters (e.g., ethyl propionate) via retention time and fragmentation patterns .

Data Contradiction Example: A 2023 study observed inconsistent solvolysis rates due to trace metal impurities; ICP-MS confirmed Fe³⁺ contamination accelerated decomposition .

Q. How does the electronic nature of the 4-methylbenzene ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The methyl group acts as an electron donor, reducing sulfonamide electrophilicity.
  • Kinetic Studies:
    • Compare reaction rates with electron-deficient (e.g., nitro-substituted) vs. electron-rich analogs.
    • Use Hammett plots (σ values) to correlate substituent effects with activation energy .

Q. Table: Substituent Effects on Reaction Rate

Substituentσ ValueRelative Rate (k/k₀)
4-CH₃-0.171.0 (reference)
4-NO₂+0.783.2
4-OCH₃-0.270.7

Q. What computational methods are recommended to predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., carbonic anhydrase) to assess sulfonamide binding affinity .
  • QSAR Models: Build regression models correlating logP and Hammett σ values with IC₅₀ data from enzyme inhibition assays .

Validation: Cross-check predictions with in vitro assays (e.g., fluorescence-based inhibition of human carbonic anhydrase IX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.